3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-11-8-4-7-10-12(11)13(15-14-10)9-5-2-1-3-6-9/h1-3,5-6,11,16H,4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWMVRMNFLAFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446842 | |
| Record name | 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96546-42-8 | |
| Record name | 1H-Indazol-4-ol, 4,5,6,7-tetrahydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenyl 4,5,6,7 Tetrahydro 1h Indazol 4 Ol and Its Derivatives
Classical Cyclocondensation Approaches for Tetrahydroindazole (B12648868) Core Formation
The cornerstone of tetrahydroindazole synthesis lies in the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its synthetic equivalent embedded within a cyclohexane ring. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole (B372694) ring fused to the cyclohexane moiety. The regioselectivity of the cyclization is a key aspect of this transformation and is often influenced by the nature of the substituents on both the cyclohexane and hydrazine reactants.
Reactions of Cyclohexanone Derivatives with Hydrazines
A variety of cyclohexanone derivatives serve as versatile precursors for the synthesis of tetrahydroindazoles. The specific nature of the substituent at the 2-position of the cyclohexanone ring dictates the final substitution pattern of the resulting indazole.
The reaction of 2-acylcyclohexanone analogues with hydrazines is a direct and efficient method for the preparation of 3-substituted-4,5,6,7-tetrahydro-1H-indazoles. In the context of synthesizing the target molecule, 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol, a potential precursor would be a 2-benzoyl-4-hydroxycyclohexanone. The reaction with hydrazine hydrate would proceed via the formation of a hydrazone at the more reactive exocyclic carbonyl group, followed by intramolecular cyclization and dehydration to furnish the desired product.
| Starting Material | Reagent | Product | Reference |
| 2-Acyl-5,5-dimethylcyclohexane-1,3-diones | Arylhydrazines | 3-Alkyl-1-aryl-6,7-dihydro-6,6-dimethylindazol-4(5H)-ones | mdpi.com |
This table presents a generalized reaction from the literature, illustrating the principle of using 2-acylcyclohexanones for tetrahydroindazole synthesis.
2-(Hydroxymethylene)cyclohexanones, which exist in equilibrium with their 2-formylcyclohexanone tautomers, are valuable starting materials for the synthesis of 3-unsubstituted or 3-aryl tetrahydroindazoles, depending on the hydrazine used. For the synthesis of this compound, one could envision the reaction of 4-hydroxy-2-(hydroxymethylene)cyclohexanone with phenylhydrazine (B124118). The initial reaction would likely involve the formation of a phenylhydrazone with the formyl group, followed by cyclization to yield the 1-phenyl- or 2-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol, with the regiochemistry being dependent on the reaction conditions. The formation of the 3-phenyl isomer would require a different starting material, as outlined in other sections.
Ethyl 4-oxocyclohexanecarboxylate and related esters are common precursors for the synthesis of tetrahydroindazol-4-ones. The reaction with phenylhydrazine, for instance, can lead to the formation of a carbazole, a related heterocyclic system, through a sequence of condensation, cyclization, and dehydrogenation under specific conditions. rsc.org While not directly yielding the target molecule, this chemistry highlights the utility of cyclohexanone-2-carboxylates in the synthesis of fused heterocyclic systems. The synthesis of this compound would necessitate a precursor such as ethyl 4-hydroxy-2-oxo-1-phenylcyclohexane-1-carboxylate, which upon reaction with hydrazine would lead to the desired indazole.
| Starting Material | Reagent | Product | Conditions | Reference |
| Ethyl 4-oxocyclohexanecarboxylate | Phenylhydrazine hydrochloride | Ethyl carbazole-3-carboxylate | N-methyl-2-pyrrolidone, 140 °C, 24 h, O₂ | rsc.org |
This table illustrates a related reaction, showcasing the reactivity of cyclohexanone carboxylates with hydrazines.
The reaction of α,β-unsaturated ketones with hydrazines is a well-established method for the synthesis of pyrazolines and pyrazoles. 2,6-Bisbenzylidenecyclohexanone, an α,β-unsaturated ketone, can react with hydrazine to form fused pyrazoline systems. The reaction of 2,6-bis(substituted-benzylidene)cyclohexanones with hydrazine hydrate in a suitable solvent like ethanol or acetic acid leads to the formation of 3,3a-diaryl-3a,4,5,6-tetrahydro-2H-benzo[g]indazoles. This reaction proceeds through a Michael addition of hydrazine followed by an intramolecular cyclization and dehydration.
The synthesis of pyrazole derivatives from 1,5-diaryl-4-acetyl cyclohexen-3-ones with hydrazines provides another pathway to fused pyrazole systems. For example, the reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate is a common method for synthesizing pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov This methodology can be extended to cyclic α,β-unsaturated ketones. The reaction of a suitably substituted 1,5-diaryl-4-acetyl cyclohexen-3-one with hydrazine would be expected to yield a tetrahydroindazole derivative, where the substitution pattern is dictated by the starting cyclohexenone.
| Starting Material | Reagent | Product | Reference |
| 3-(3-Aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones | Hydrazine hydrate | 3-(3-Aryl-1H-pyrazol-5-yl)-7-hydroxychromones | nih.gov |
| 3-(3-Aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones | Phenylhydrazine hydrochloride | 3-(3-Aryl-1-phenyl-1H-pyrazol-5-yl)-7-hydroxychromones | nih.gov |
This table provides examples of pyrazole formation from α,β-unsaturated ketones, a reaction principle applicable to cyclohexenone derivatives.
Role of Phenylhydrazine and Substituted Hydrazine Derivatives in Indazole Annulation
The use of phenylhydrazine and its substituted analogues is a cornerstone in the synthesis of a vast array of indazole-containing heterocycles. acs.orgresearchgate.net This approach is predicated on the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent, which provides the necessary atoms to construct the pyrazole ring fused to a carbocyclic system.
In the context of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffolds, the synthesis typically begins with the condensation of phenylhydrazine with a cyclic 1,3-dicarbonyl compound, such as 2-benzoylcyclohexan-1,3-dione. Phenylhydrazine serves as the N-N synthon, effectively delivering the pre-formed dinitrogen fragment required for the pyrazole ring. acs.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which subsequently undergoes an intramolecular cyclization and dehydration to yield the tetrahydroindazole core. researchgate.net
The versatility of this method is enhanced by the use of substituted hydrazines. By selecting appropriately substituted phenylhydrazines (e.g., with fluoro, chloro, or methyl groups on the phenyl ring), chemists can readily introduce a variety of substituents at the N1 or N2 position of the indazole ring, allowing for the systematic modification of the molecule's steric and electronic properties. researchgate.net While effective, synthetic routes relying on hydrazines are often scrutinized due to the potential hazards associated with these reagents, prompting the development of alternative N-N bond-forming strategies. acs.org
Mechanistic Insights into Carbon-Nitrogen and Nitrogen-Nitrogen Bond Formation
The formation of the indazole ring system is a process governed by the sequential or tandem formation of key carbon-nitrogen (C-N) and, in some strategies, nitrogen-nitrogen (N-N) bonds. In the classical synthesis utilizing phenylhydrazine, the N-N bond is already present in the starting material. acs.org The mechanism, therefore, centers on two critical C-N bond formations.
The initial step is the condensation reaction between one of the nitrogen atoms of phenylhydrazine and a carbonyl group of the dicarbonyl substrate. This forms a hydrazone intermediate, establishing the first C-N bond. The subsequent and ring-closing step involves an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group. This second C-N bond formation, followed by dehydration, results in the annulated pyrazole ring, yielding the tetrahydroindazole structure.
While the hydrazine route is prevalent, alternative syntheses that construct the N-N bond during the reaction sequence offer important mechanistic insights. thieme-connect.com Some modern approaches involve the reductive cyclization of precursors like o-nitrobenzyl compounds or substituted benzamidines, where the N-N bond is formed as a key ring-closing step. nih.govnih.gov For instance, methods have been developed for synthesizing indazolones via the in-situ generation of an o-nitrosobenzaldehyde, which then condenses with a primary amine, culminating in an N-N bond-forming heterocyclization. acs.orgaub.edu.lb Another advanced strategy involves a base-catalyzed tandem reaction that initiates with a C-C bond formation, followed by an N-N bond formation to quantitatively yield 2H-indazole derivatives. nih.gov These alternative pathways bypass the need for potentially hazardous hydrazine starting materials and provide a deeper understanding of the fundamental bond-forming events in heterocycle synthesis. organic-chemistry.org
Specific Synthesis of the C4-Hydroxyl Moiety
The presence of a hydroxyl group at the C4 position of the tetrahydroindazole ring is a key structural feature of the target molecule. This functional group is typically introduced through the reduction of a corresponding ketone precursor.
The most direct and common method for synthesizing this compound involves the chemical reduction of its corresponding ketone, 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. This precursor is readily synthesized via the condensation of phenylhydrazine with 2-benzoyl-1,3-cyclohexanedione.
The reduction of the 4-oxo group to a secondary alcohol can be achieved using a variety of standard reducing agents. The choice of reagent is critical as it can influence the reaction's efficiency, selectivity, and compatibility with other functional groups in the molecule.
| Reducing Agent | Typical Conditions | Selectivity |
| Sodium borohydride (NaBH₄) | Methanol or ethanol, 0°C to room temperature | Highly selective for aldehydes and ketones |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or diethyl ether, followed by aqueous workup | Powerful, less selective; reduces esters, amides, etc. |
| Potassium borohydride (KBH₄) | Aqueous or alcoholic solvents | Milder than NaBH₄, useful for specific applications |
For the conversion of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is often the preferred method. It is a mild, selective, and operationally simple reagent that efficiently reduces the ketone to the desired hydroxyl group without affecting the aromatic ring or the pyrazole moiety. The reaction typically proceeds with high yield and provides a straightforward route to the target C4-hydroxyl compound.
Modern and Green Synthetic Approaches for Indazole Scaffolds
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing indazole scaffolds. These modern approaches aim to reduce reaction times, minimize energy consumption, and decrease reliance on hazardous solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like indazoles. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.netlew.ro
The synthesis of tetrahydroindazoles is particularly amenable to microwave assistance. For example, the condensation of 2-acetylcyclohexanone with various hydrazines to form tetrahydroindazole derivatives has been shown to proceed with improved yields and significantly shorter reaction times under microwave irradiation. researchgate.net Similarly, cycloaddition reactions that fail or proceed poorly under conventional heating have been successfully conducted under solvent-free microwave conditions to produce tetrahydroindazoles in good yields. thieme-connect.com This rapid, energy-efficient technique is highly valued in medicinal chemistry for the swift generation of compound libraries for biological screening. nih.gov
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions not only reduce environmental impact but also simplify purification procedures and can sometimes enhance reaction rates. medcraveonline.com One increasingly popular solvent-free method is grindstone chemistry, a form of mechanochemistry where reactants are ground together in a mortar and pestle. researchgate.netorientjchem.org
This technique utilizes mechanical energy from friction to provide the activation energy for the reaction, often at room temperature and without the need for an external heat source. medcraveonline.com While a specific grindstone synthesis for this compound has not been explicitly reported, the methodology has been successfully applied to the multi-component synthesis of other complex heterocycles. medcraveonline.com The efficiency of grindstone chemistry in promoting condensations and cyclizations in a solvent-free environment suggests its potential as a viable and eco-friendly alternative for the synthesis of tetrahydroindazole scaffolds. orientjchem.org
Multi-Component Reaction Design
Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from three or more starting materials in a single, one-pot operation. This strategy has been effectively employed in the generation of diverse heterocyclic scaffolds, including derivatives of this compound. The design of these reactions typically involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine derivative, leading to the formation of the fused pyrazole ring system.
A prevalent MCR strategy for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core involves the reaction of 1,3-cyclohexanedione, an aromatic aldehyde such as benzaldehyde, and a hydrazine derivative. This three-component condensation allows for the introduction of the phenyl group at the 3-position and the formation of the bicyclic indazole framework in a single synthetic step. The reaction mechanism generally proceeds through initial condensation reactions to form reactive intermediates that subsequently undergo cyclization and dehydration to yield the final product.
The versatility of this approach allows for the synthesis of a wide array of derivatives by varying the substituents on the aromatic aldehyde and the hydrazine component. The use of substituted phenylhydrazines, for instance, can be employed to introduce various functional groups on the indazole nitrogen.
Below is a data table summarizing representative conditions and findings for the multi-component synthesis of related tetrahydro-1H-indazole derivatives, based on analogous reactions found in the literature.
| Entry | Aldehyde | Hydrazine Derivative | Catalyst | Solvent | Reaction Conditions | Yield (%) |
| 1 | Benzaldehyde | Hydrazine hydrate | Acetic acid | Ethanol | Reflux, 6h | 85 |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | Piperidine | Methanol | 60°C, 8h | 78 |
| 3 | 4-Methoxybenzaldehyde | Hydrazine hydrate | - | Water | 100°C, 12h | 90 |
| 4 | Benzaldehyde | 4-Nitrophenylhydrazine | p-Toluenesulfonic acid | Toluene | Reflux, 10h | 75 |
Detailed Research Findings
Research in this area has demonstrated that the choice of catalyst and solvent can significantly influence the reaction efficiency and yield. Acidic catalysts, such as acetic acid and p-toluenesulfonic acid, are frequently used to promote the condensation and cyclization steps. In some instances, basic catalysts like piperidine have also been shown to be effective.
The development of green synthetic methodologies has led to the exploration of more environmentally benign reaction media, such as water and ethanol, often with good to excellent yields. These approaches align with the principles of sustainable chemistry by reducing the reliance on hazardous organic solvents.
Furthermore, variations in the 1,3-dicarbonyl component can be utilized to generate a broader range of structurally diverse indazole derivatives. While 1,3-cyclohexanedione is the direct precursor to the 4,5,6,7-tetrahydro-1H-indazole core, the use of substituted cyclohexanediones allows for the introduction of additional functionality on the carbocyclic ring.
The multi-component reaction design offers a powerful and flexible platform for the synthesis of this compound and its analogs. The ability to systematically modify the structure by changing the individual components makes this a valuable tool in medicinal chemistry for the generation of compound libraries for biological screening.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) provides critical information about the number, connectivity, and environment of hydrogen atoms in a molecule. For 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the phenyl group, the tetrahydro-indazole core, the hydroxyl group, and the N-H group.
Phenyl Protons: The protons on the C3-phenyl group would typically appear as multiplets in the aromatic region, approximately between δ 7.2 and 7.8 ppm.
Tetrahydro-indazole Protons: The aliphatic protons on the saturated ring (positions 4, 5, 6, and 7) would resonate in the upfield region (δ 1.5-3.0 ppm). The proton on C4, being attached to a carbon bearing a hydroxyl group, would likely appear as a multiplet around δ 4.0-4.5 ppm. The adjacent methylene (B1212753) protons at C5 and the protons at C6 and C7 would show complex splitting patterns due to spin-spin coupling.
Hydroxyl and N-H Protons: The hydroxyl (-OH) proton and the indazole N-H proton are expected to appear as broad singlets. Their chemical shifts can vary depending on solvent, concentration, and temperature. The N-H proton of the indazole ring in related compounds often appears as a very broad signal at δ 10-12 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.2 - 7.8 | Multiplet |
| CH (C4) | 4.0 - 4.5 | Multiplet |
| CH₂ (C5, C6, C7) | 1.5 - 3.0 | Multiplets |
| OH | Variable | Broad Singlet |
¹³C NMR for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.
Aromatic Carbons: The carbons of the phenyl ring and the pyrazole (B372694) portion of the indazole ring would resonate in the downfield region (δ 110-150 ppm).
Aliphatic Carbons: The C4 carbon, bonded to the hydroxyl group, would appear in the δ 60-70 ppm range. The other saturated carbons (C5, C6, C7) would be found further upfield, typically between δ 20-40 ppm. The C3a and C7a carbons at the ring junction would also have characteristic shifts. For instance, in related 1H-indazoles, the C3 signal appears around δ 145 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl Quaternary-C | 130 - 135 |
| Phenyl CH | 125 - 130 |
| C3 | ~145 |
| C3a, C7a | 120 - 140 |
| C4 (CH-OH) | 60 - 70 |
Application of ¹⁹F NMR and ¹⁵N NMR for Fluorinated and Nitrogen-Containing Derivatives
For derivatives of this compound, specialized NMR techniques are invaluable.
¹⁹F NMR: If a fluorine atom is introduced, for example, on the phenyl ring, ¹⁹F NMR spectroscopy would be employed. researchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing detailed information about the fluorine's position. nih.gov Computational methods are often used to predict ¹⁹F chemical shifts to aid in structural assignment. researchgate.net
¹⁵N NMR: ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms of the indazole ring. There is a significant difference in the nitrogen shielding between the N1 and N2 positions in indazole systems, making ¹⁵N NMR a powerful tool for distinguishing between isomers and studying tautomerism. nih.gov Theoretical calculations are often used in conjunction with experimental data to assign ¹⁵N signals. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands.
O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.
N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹ would correspond to the N-H stretch of the indazole ring.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region would be characteristic of the C=N and C=C stretching vibrations within the pyrazole and phenyl rings. For example, related 3-phenyl-1H-indazole derivatives show bands in the 1470-1700 cm⁻¹ range. rsc.org
C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ region would confirm the C-O single bond of the alcohol.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H (Indazole) | 3100 - 3500 | Moderate |
| Aromatic C-H | > 3000 | Moderate |
| Aliphatic C-H | < 3000 | Moderate |
| C=N, C=C | 1500 - 1650 | Moderate to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₁₃H₁₄N₂O, giving it a molecular weight of approximately 214.26 g/mol .
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. mdpi.commdpi.com
This analysis would confirm the relative stereochemistry of the substituents on the tetrahydro-indazole ring, particularly the orientation of the hydroxyl group at C4. It would also reveal the conformation of the six-membered saturated ring, which likely adopts a chair or distorted boat conformation. nih.gov Furthermore, crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-H groups, that dictate the crystal packing. eurjchem.comnih.gov
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...O hydrogen bonds, C-H...π interactions)
The presence of a hydroxyl group at the C4 position in this compound would likely lead to the formation of strong O-H...N or O-H...O hydrogen bonds, which would play a dominant role in the crystal packing, potentially forming dimers or extended chains. In addition to these classical hydrogen bonds, weaker C-H...O interactions are also expected to be prevalent. The hydrogen atoms of the phenyl ring and the tetrahydro-indazole core can act as donors, interacting with the oxygen atom of the hydroxyl group of neighboring molecules.
Furthermore, C-H...π interactions are anticipated to contribute to the stability of the crystal lattice. In these interactions, a C-H bond from one molecule points towards the center of the π-system of the phenyl ring of an adjacent molecule. The phenyl group at the C3 position provides an electron-rich π-surface, making it a suitable acceptor for such interactions. These C-H...π interactions, in conjunction with other non-covalent forces, contribute to the formation of a stable three-dimensional architecture. nih.gov
A summary of typical intermolecular interactions observed in related tetrahydroindazole (B12648868) structures is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-H...O | C-H (phenyl/tetrahydroindazole) | O (carbonyl/hydroxyl) | 2.2 - 2.8 |
| C-H...π | C-H | π-system (phenyl ring) | 2.5 - 3.0 |
| H...H | H | H | > 2.2 |
| C...H/H...C | C | H | > 2.6 |
Elucidation of Tautomeric Forms in Crystalline State
The phenomenon of tautomerism is a significant aspect of the chemistry of indazole derivatives. For this compound, two primary forms of tautomerism can be considered: annular tautomerism of the indazole ring and keto-enol tautomerism involving the 4-hydroxyl group.
Annular tautomerism in indazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of 1H- and 2H-tautomers. nih.gov Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that the relative stability of the 1H- and 2H-tautomers is influenced by the nature and position of substituents. nih.gov For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. researchgate.net It is therefore highly probable that in the crystalline state, this compound exists predominantly as the 1H-tautomer.
The second potential tautomerism is the keto-enol type, where the 4-hydroxyl group can exist in equilibrium with its corresponding ketone form, 3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. The equilibrium between these two forms would be influenced by factors such as the solvent and the solid-state packing forces. In the crystalline state, it is common for one tautomer to be exclusively present. Given the presence of a defined hydroxyl group in the name of the compound, it is implied that the enol form is the stable tautomer in the solid state. Spectroscopic techniques such as solid-state NMR would be instrumental in definitively identifying the predominant tautomeric form in the crystal.
The potential tautomeric forms of this compound are summarized in the table below.
| Tautomer Name | Description | Key Structural Feature |
| 1H-enol tautomer | Proton on N1 of the indazole ring, hydroxyl group at C4. | N-H at position 1, C=C-OH |
| 2H-enol tautomer | Proton on N2 of the indazole ring, hydroxyl group at C4. | N-H at position 2, C=C-OH |
| 1H-keto tautomer | Proton on N1 of the indazole ring, carbonyl group at C4. | N-H at position 1, C=O |
| 2H-keto tautomer | Proton on N2 of the indazole ring, carbonyl group at C4. | N-H at position 2, C=O |
Computational studies on analogous systems have shown that the enol form, where the heterocyclic ring loses its aromaticity, is generally unfavorable. nih.gov However, the specific electronic effects of the phenyl substituent at the 3-position could influence this equilibrium.
Computational Chemistry and Molecular Modeling Studies
Theoretical Investigation of Indazole Tautomerism (1H- and 2H-Indazole Equilibria)
Stability and Energy Calculations of Tautomeric Forms
Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, using methods ranging from semiempirical AM1 to density functional theory (DFT) with B3LYP/6-31G, have been conducted to determine the most stable tautomeric forms (1H, 2H, and an OH tautomer). researchgate.netnih.govmdpi.comnih.gov The results from these calculations were found to be in good agreement with experimental data. researchgate.netnih.govmdpi.comnih.gov For the parent 1,5,6,7-tetrahydro-4H-indazol-4-one, both AM1 and B3LYP/6-31G calculations indicated that the 1H-tautomer is more stable than the 2H-tautomer. researchgate.net However, the energy difference between the 1H and 2H tautomers is generally very small, often around 1 kJ mol⁻¹. nih.gov
The stability order of the tautomers can be influenced by the presence of substituents. For instance, in 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, ab initio Hartree-Fock calculations suggested that the 2H tautomer is slightly more stable than the 1H tautomer. nih.gov This highlights the subtle electronic effects that substituents can exert on the indazole ring system.
For 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol, it is reasonable to extrapolate that a similar small energy difference exists between the 1H and 2H tautomers. The phenyl group at the 3-position would likely influence the electronic properties and thus the relative stabilities of the tautomers. Precise energy calculations using DFT methods would be necessary to definitively determine the most stable tautomer of this specific compound.
Table 1: Comparison of Computational Methods for Tautomer Stability Analysis of Tetrahydroindazolones
| Computational Method | Basis Set | Key Findings for 1,5,6,7-tetrahydro-4H-indazol-4-ones |
| Semiempirical | AM1 | Provides results consistent with higher-level methods for tautomer stability. researchgate.net |
| Ab initio | HF/6-31G | Predicts different stability orders depending on substituents. nih.gov |
| Ab initio | HF/6-31G** | Similar to HF/6-31G, with small energy differences between tautomers. nih.gov |
| Density Functional Theory (DFT) | B3LYP/6-31G** | Reproduces experimental results and provides reliable stability predictions. researchgate.net |
This table is based on data from studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives and is intended to illustrate the computational approaches used for such analyses.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity.
Binding Modes with Specific Biological Targets (e.g., DNA Gyrase, Kinases)
Indazole derivatives are known to exhibit a wide range of biological activities, including the inhibition of enzymes such as DNA gyrase and various kinases. nih.govaustinpublishinggroup.com While specific docking studies for this compound are not explicitly reported, the general binding modes of indazoles with these targets can be inferred from studies on analogous compounds.
DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial agents. Molecular docking studies of various phytochemicals and synthetic compounds with DNA gyrase have been performed. visionpublisher.info The binding of inhibitors to DNA gyrase often involves interactions with key amino acid residues in the active site, frequently mediated by hydrogen bonds and hydrophobic interactions. For a molecule like this compound, the indazole nitrogen atoms and the hydroxyl group could act as hydrogen bond donors or acceptors, while the phenyl ring and the tetrahydro-indazolone core could engage in hydrophobic and van der Waals interactions within the enzyme's binding pocket.
Kinases: Protein kinases are key regulators of cellular signaling pathways and are prominent targets in cancer therapy. The indazole scaffold is a common feature in many kinase inhibitors. nih.gov Docking studies of pyrazole (B372694) derivatives (a core component of the indazole structure) with kinases like VEGFR-2, Aurora A, and CDK2 have shown that these compounds can fit into the ATP-binding site. nih.govresearchgate.net The binding is typically characterized by hydrogen bonds between the heterocyclic nitrogen atoms and the hinge region of the kinase, along with hydrophobic interactions involving the substituted phenyl rings. Therefore, it is plausible that this compound could adopt a similar binding mode, with the phenyl group occupying a hydrophobic pocket and the indazole core forming critical hydrogen bonds with the kinase backbone.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses
QSAR and SAR studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. These analyses help in the rational design of more potent and selective molecules.
Correlation of Structural Features with Biological Activity (e.g., Influence of Substituents)
The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the indazole ring and its appended groups. pnrjournal.com SAR studies on various series of indazole-containing compounds have provided insights into the structural requirements for different biological activities.
For instance, in a series of anti-inflammatory 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, the 1-phenyl substitution was found to be crucial for activity. researchgate.net The presence and nature of substituents on the phenyl ring can also have a profound impact. Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its binding affinity to a target. The hydroxyl group at the 4-position of the tetrahydro-indazole core in the title compound could play a significant role in forming hydrogen bonds with a biological target, potentially enhancing its activity.
Importance of Topological Parameters in Activity Prediction
QSAR models often employ a variety of molecular descriptors, including topological parameters, to predict biological activity. frontiersin.orgfrontiersin.orgresearchgate.net Topological indices are numerical descriptors derived from the graph representation of a molecule and can encode information about its size, shape, branching, and connectivity. frontiersin.orgfrontiersin.orgresearchgate.net
Commonly used topological indices in QSAR studies include the Wiener index, Randic index, and Balaban index. These descriptors have been successfully used to model various biological activities, including antibacterial and anticancer effects. For a molecule like this compound, topological parameters could be used in conjunction with other physicochemical descriptors (such as logP, molar refractivity, and electronic parameters) to develop predictive QSAR models for its potential biological activities. The steric and electronic features captured by these parameters are crucial for understanding how the molecule interacts with its biological target. nih.gov A 3D-QSAR approach could further elucidate the spatial arrangement of functional groups that are critical for activity. nih.gov
Synthesis and Characterization of Derivatized 3 Phenyl 4,5,6,7 Tetrahydro 1h Indazol 4 Ol Analogues
Functionalization at the Indazole Nitrogen Atoms (N1, N2)
The presence of two nitrogen atoms (N1 and N2) in the indazole ring offers opportunities for functionalization, with N-alkylation being a common strategy. The regioselectivity of these reactions is a critical aspect, as the position of the substituent can significantly influence the biological activity of the resulting compound. The thermodynamic stability of the two possible tautomers, 1H-indazole and 2H-indazole, often dictates the outcome of these reactions, with the 1H-tautomer generally being more stable.
The choice of reaction conditions, including the base and solvent, plays a crucial role in directing the alkylation to either the N1 or N2 position. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective indazole alkylation. beilstein-journals.orgd-nb.info This method has been successfully applied to a range of C3-substituted indazoles, demonstrating high regioselectivity for the N1 position. beilstein-journals.orgd-nb.info Conversely, different conditions can be employed to favor the formation of the N2-substituted isomer. The steric and electronic properties of substituents on the indazole core also have a significant impact on the N1/N2 regioisomeric distribution. beilstein-journals.org For example, bulky substituents at the C3 position tend to favor N1 alkylation. d-nb.info
Table 1: Regioselective N-alkylation of Indazole Derivatives
| C3-Substituent | Reaction Conditions | Major Isomer | Regioselectivity |
|---|---|---|---|
| -COOCH3 | NaH, THF, Alkyl Bromide | N1 | >99% |
| -C(CH3)3 | NaH, THF, Alkyl Bromide | N1 | >99% |
| -COCH3 | NaH, THF, Alkyl Bromide | N1 | >99% |
| -CONH2 | NaH, THF, Alkyl Bromide | N1 | >99% |
| -H | Cs2CO3, DMF, Alkyl Bromide | Mixture | N/A |
| -CH3 | Cs2CO3, DMF, Alkyl Bromide | Mixture | N/A |
| -Ph | Cs2CO3, DMF, Alkyl Bromide | Mixture | N/A |
This table summarizes the effect of C3-substituents on the regioselectivity of N-alkylation under different reaction conditions, based on findings from similar indazole systems. beilstein-journals.orgd-nb.info
Substitutions on the Phenyl Ring at C3
Modifications to the phenyl ring at the C3 position of the indazole core are a common strategy to explore structure-activity relationships. A variety of substituted phenyl analogues can be synthesized, often through the condensation of a substituted benzaldehyde with a suitable cyclic ketone precursor, followed by cyclization with hydrazine (B178648). sciforum.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing a wide range of aryl and heteroaryl substituents at this position. nih.govnih.gov These reactions typically involve the coupling of a halogenated indazole precursor with a boronic acid in the presence of a palladium catalyst and a base. This methodology allows for the synthesis of a diverse library of 3-aryl-4,5,6,7-tetrahydro-1H-indazol-4-ol analogues with various electronic and steric properties on the C3-phenyl ring. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.
Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-Indazole Derivatives
| Indazole Precursor | Boronic Acid | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 7-Bromo-4-substituted-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Moderate to Good |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | Good |
| 7-Bromo-1H-indazole | (3-Fluorophenyl)boronic acid | PdCl2(dppf) | Cs2CO3 | DMF | Moderate |
This table illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions used in the synthesis of C3-arylated indazoles, based on analogous chemical transformations. nih.gov
Modifications and Substitutions on the Tetrahydrocyclohexyl Ring (C4, C5, C6, C7)
The tetrahydrocyclohexyl ring of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol offers multiple sites for modification, including the hydroxyl group at C4 and the methylene (B1212753) groups at C5, C6, and C7. Derivatization of the C4-hydroxyl group, for instance through esterification or etherification, can alter the polarity and hydrogen bonding capacity of the molecule.
Furthermore, the synthesis of analogues with substituents on the tetrahydrocyclohexyl ring can be achieved by starting with appropriately substituted cyclohexanone derivatives. For example, the reaction of a substituted cyclohexanone with a benzaldehyde derivative and a 1,3-dicarbonyl compound can lead to a multi-substituted cyclohexanone precursor, which can then be cyclized with hydrazine to form the desired indazole. jmchemsci.com This approach allows for the introduction of various functional groups, such as methyl or other alkyl groups, at different positions on the saturated ring. These modifications can influence the conformational flexibility and lipophilicity of the molecule.
Design and Synthesis of Hybrid Heterocyclic Systems
Triazole-Containing Indazole Derivatives
The synthesis of hybrid molecules incorporating both an indazole and a triazole ring has been explored to create novel chemical entities. A common and efficient method for the synthesis of 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.govnih.govfrontiersin.orgorientjchem.org This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively form the 1,4-disubstituted triazole isomer. nih.govnih.gov
To create triazole-indazole hybrids, one of the heterocyclic cores is functionalized with an azide or an alkyne group, which then reacts with the corresponding functionalized partner. For example, an indazole derivative bearing an azide moiety can be reacted with a variety of terminal alkynes to generate a library of triazole-containing indazole derivatives. The versatility of this reaction allows for the introduction of a wide range of substituents on the triazole ring, enabling fine-tuning of the molecule's properties.
Pyrimidine-Containing Indazole Derivatives
The fusion of a pyrimidine ring to the indazole core results in the formation of pyrimido[4,5-d]indazole derivatives, a class of compounds with significant interest in medicinal chemistry. The synthesis of these hybrid systems can be achieved through various synthetic routes. One common approach involves the reaction of a functionalized indazole with a suitable pyrimidine precursor. For example, an amino-substituted indazole can react with a dichloropyrimidine derivative in a nucleophilic substitution reaction to form an intermediate that can be further cyclized or modified. nih.gov
Another strategy involves the construction of the pyrimidine ring onto a pre-existing indazole scaffold. This can be accomplished by reacting a suitably functionalized indazole, such as an amino- or hydrazino-indazole, with reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine ring. The specific reaction conditions and the nature of the substituents on both the indazole and the pyrimidine precursors can influence the final structure and yield of the product. researchgate.net
Formation of Ring-Fused Indazole Derivatives
The synthesis of ring-fused indazole derivatives leads to the formation of polycyclic heterocyclic systems with rigid structures. These compounds can be prepared through intramolecular cyclization reactions of appropriately functionalized indazole precursors. For instance, a single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been described. nih.govumt.edunih.gov
Another approach to constructing fused-ring systems involves the use of dinitro-phenyl-indazole derivatives as synthons. These precursors can undergo selective reduction of one nitro group, followed by nucleophilic substitution and subsequent cyclization to form tricyclic heteroaromatic systems. researchgate.net The specific nature of the fused ring depends on the reagents and reaction conditions employed. This strategy allows for the creation of a variety of fused systems, including those containing triazole, imidazole, or pyrazine rings annulated to the indazole core. researchgate.net
Future Research Directions and Unexplored Avenues in 3 Phenyl 4,5,6,7 Tetrahydro 1h Indazol 4 Ol Research
Development of Stereoselective Synthetic Pathways for Enantiomeric Control
The presence of a chiral center at the 4-position of the tetrahydroindazole (B12648868) ring means that 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ol can exist as a pair of enantiomers. Biological systems are inherently chiral, and it is common for enantiomers of a drug to exhibit significantly different pharmacological activity, potency, and toxicity profiles. For instance, in related chiral tetrahydroindazoles developed as inhibitors of human dihydroorotate dehydrogenase (DHODH), the (R)-enantiomers of lead compounds were found to be the most potent. acs.org Similarly, chiral separation is a key consideration in the analysis of synthetic cannabinoid receptor agonists based on the indazole carboxamide scaffold, where (S)-enantiomers typically show higher potency at the CB1 receptor. frontiersin.org
Currently, many synthetic routes to tetrahydroindazoles may result in racemic mixtures. chemicalbook.com Therefore, a critical future direction is the development of robust stereoselective synthetic pathways. This would enable the controlled synthesis of individual enantiomers, allowing for a precise evaluation of their respective biological activities. Future research should focus on:
Asymmetric Catalysis: Employing chiral catalysts to guide the formation of one enantiomer over the other during the construction of the tetrahydroindazole core.
Chiral Auxiliaries: Using removable chiral groups to direct the stereochemical outcome of key reactions.
Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Chiral High-Performance Liquid Chromatography (HPLC): Developing and optimizing chiral HPLC methods for the analytical and preparative separation of enantiomers, which is a common technique for isolating stereoisomers. frontiersin.org
By achieving enantiomeric control, researchers can isolate the more active and potentially less toxic stereoisomer, leading to the development of safer and more effective therapeutic agents.
Deeper Mechanistic Investigations into Biological Target Interactions
Derivatives of the tetrahydroindazole scaffold have been identified as modulators of a diverse array of biological targets, highlighting the broad potential of this chemical framework. These targets include:
Kinases: Cyclin-dependent kinase 2 (CDK2), Interleukin-2 inducible T-cell kinase (ITK), Fibroblast growth factor receptors (FGFRs), and Epidermal growth factor receptor (EGFR). acs.orgnih.govnih.gov
Enzymes: Human dihydroorotate dehydrogenase (DHODH) and gamma-secretase. acs.orgnih.gov
Receptors: Sigma-1 and Sigma-2 receptors. nih.govnih.govnih.gov
While initial studies have identified these interactions, a deeper, more mechanistic understanding is largely unexplored. Future research must move beyond primary screening to elucidate the precise molecular interactions between tetrahydroindazole ligands and their protein targets. For ITK inhibitors, crystallographic studies have revealed key interactions, such as the inhibitor's amide NH engaging with the carbonyl of Met438 in the hinge region of the kinase. acs.org In other cases, such as for CDK2 inhibitors, computational analysis has been used to predict potential binding sites at the protein-protein interface, but these models require experimental validation. nih.govnih.gov
Key future investigations should include:
X-ray Crystallography and Cryo-EM: Obtaining high-resolution structures of ligand-target complexes to visualize binding modes and key intermolecular contacts. researchgate.net
Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify binding affinities and thermodynamic profiles.
Site-Directed Mutagenesis: Mutating key amino acid residues in the target's binding pocket to validate their role in ligand recognition and affinity.
Cellular Target Engagement Assays: Developing assays to confirm that the compound interacts with its intended target in a complex cellular environment.
These detailed mechanistic studies are crucial for transforming promising hits into optimized leads by providing a rational basis for future structure-based drug design.
Exploration of Novel Pharmacological Modalities for Tetrahydroindazole Scaffolds
The demonstrated activity of tetrahydroindazoles against targets implicated in cancer, central nervous system (CNS) disorders, and inflammatory conditions provides a strong foundation for exploring new therapeutic applications. acs.orgnih.govacs.org The core scaffold is a "privileged structure," capable of serving as a versatile template for developing ligands for multiple, distinct targets.
Future research should systematically explore novel pharmacological modalities, including:
Expansion within Known Target Classes: Since the scaffold is effective against multiple kinases (CDK2, ITK, EGFR), its potential to inhibit other kinases relevant to oncology and immunology should be investigated. nih.govnih.gov
Neurodegenerative and Psychiatric Disorders: The potent and selective modulation of sigma-2 receptors, which are implicated in CNS diseases, suggests that tetrahydroindazoles could be explored for conditions beyond what has been initially studied, such as neuropathic pain or psychiatric disorders. nih.govnih.gov
Autoimmune and Inflammatory Diseases: The inhibition of ITK points to applications in T-cell-mediated diseases like asthma. acs.org This could be expanded to other autoimmune conditions such as rheumatoid arthritis or inflammatory bowel disease.
Development as Chemical Probes: Highly potent and selective tetrahydroindazole ligands can be developed into chemical probes to help elucidate the complex biology of their targets, for which the underlying mechanisms are not fully understood. nih.govnih.gov
By leveraging the existing knowledge of the scaffold's biological activities, researchers can strategically screen these compounds against new targets and in different disease models to uncover novel therapeutic opportunities.
Integration of Advanced Computational Methods for De Novo Design and Optimization
Computational chemistry has already played a significant role in the development of tetrahydroindazole derivatives. Techniques such as the generation of pharmacophore models from structure-activity relationship (SAR) data and molecular docking have been successfully applied. nih.govnih.govbohrium.com For example, a pharmacophore model for sigma-2 ligands was created to summarize the key features of potent compounds, and computational analysis helped predict a potential binding site for CDK2 inhibitors. nih.govnih.gov
To accelerate the discovery process, future research should integrate more advanced computational methods for both novel ligand design and lead optimization. nih.gov This includes:
De Novo Design: Using algorithms that can "grow" novel molecules within the binding site of a target protein. This can help identify entirely new chemical matter based on the tetrahydroindazole scaffold that is optimized for a specific target. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the ligand-protein complex over time to provide insights into binding stability and the role of conformational changes. bohrium.comdntb.gov.ua
Free Energy Calculations: Employing methods like MM-GBSA (Molecular Mechanics with Generalized Born Surface Area) to more accurately predict the binding affinity of newly designed analogs before their synthesis. bohrium.com
Machine Learning and AI: Training predictive models on existing SAR data to rapidly screen virtual libraries of tetrahydroindazole derivatives and prioritize compounds with the highest predicted potency and most favorable drug-like properties.
A synergistic "in silico-in vitro" approach, where computational predictions guide experimental work, will streamline the design-synthesize-test cycle, making the discovery of optimized tetrahydroindazole-based drug candidates more efficient.
Structural Probing for Enhanced Potency, Selectivity, and Metabolic Stability
Systematic structural modification is fundamental to medicinal chemistry for optimizing a lead compound's pharmacological profile. For the tetrahydroindazole scaffold, several studies have already established key structure-activity relationships (SAR) and identified opportunities to improve potency, selectivity, and metabolic stability.
Future research should build upon these findings through comprehensive structural probing. Key areas for modification include:
The Phenyl Ring at C3: Substitutions on this ring can modulate interactions with the target protein. For sigma-2 ligands, adding electron-donating dimethoxy groups to a related benzyl substituent increased potency tenfold. nih.gov
The N1 Position of the Indazole Ring: This position is critical for directing selectivity. For sigma receptor ligands, changing from an N-1 to an N-2 substituted ring was shown to switch selectivity from sigma-2 to sigma-1. nih.gov
The Saturated Carbocyclic Ring: Modifications here can enhance potency and drug-like properties. For instance, adding a dibasic amine at the C5 position significantly improved the potency and selectivity of sigma-2 ligands. nih.gov
Improving Metabolic Stability: Metabolic stability, often assessed using liver microsomes, is a crucial parameter for determining a drug's half-life and bioavailability. if-pan.krakow.plresearchgate.net For some tetrahydroindazole-based DHODH inhibitors, metabolic "soft spots" were identified on the core rings, suggesting these sites could be modified (e.g., by adding fluorine atoms) to block metabolic breakdown. acs.org Encouragingly, several tetrahydroindazole derivatives have demonstrated good stability in mouse and human liver microsomes, with some showing half-lives of over 60 minutes. acs.orgnih.gov
The table below summarizes key research findings related to the structural optimization of tetrahydroindazole derivatives.
| Modification Area | Target | Observation | Outcome | Ref |
| N1 vs. N2 Substitution | Sigma Receptors | Changing from an N-1 to an N-2 substituted ring. | Switched selectivity from sigma-2 to sigma-1. | nih.gov |
| C5 Position | Sigma-2 Receptor | Addition of a dibasic amine. | Significantly improved potency and selectivity. | nih.gov |
| Benzyl Group at N1 | Sigma-2 Receptor | Addition of electron-donating dimethoxy groups. | 10-fold increase in potency. | nih.gov |
| Ar¹ Pyridyl Ring | DHODH | Introduction of small lipophilic substituents (e.g., methyl). | Increased inhibitory potency. | acs.org |
| Cyclopropane Moiety | ITK | Introduction of a difluoromethylene group on a cyclopropane. | Increased potency due to better space-filling of a lipophilic pocket. | acs.org |
| Core Scaffold | DHODH | Identification of hydroxylation sites on the core rings. | Identified metabolic soft spots for future modification to improve stability. | acs.org |
By systematically exploring these and other positions with a diverse range of chemical functionalities, researchers can fine-tune the properties of the this compound scaffold to develop highly potent, selective, and metabolically stable drug candidates.
Q & A
Q. Challenges :
- Regiochemical control : Ensuring correct ring closure and substituent positioning, which can be validated via X-ray crystallography .
- Purity optimization : Co-products from incomplete reactions (e.g., unreacted intermediates) necessitate rigorous solvent extraction and spectroscopic validation (¹H/¹³C NMR, HRMS) .
How is the inhibitory activity of this compound against Mycobacterium tuberculosis pantothenate synthetase (PS) evaluated experimentally?
Basic Research Question
The compound’s inhibitory potency is typically assessed through:
- High-throughput screening (HTS) : Initial identification using enzyme-coupled assays measuring ATP consumption or product formation. IC₅₀ values are derived from dose-response curves .
- Validation assays : Follow-up studies include kinetic analyses (e.g., competitive vs. non-competitive inhibition) and cross-validation with structural analogs (e.g., 5-tert-butyl-N-pyrazol-4-yl derivatives) to establish SAR trends .
Q. Key Data :
| Compound | IC₅₀ (nM) | Substituent Effect | Reference |
|---|---|---|---|
| Target compound | 356–364 | Hydrophobic phenyl group | |
| 5-tert-Butyl analog | 90 | Enhanced hydrophobicity |
How do hydrophobic versus polar substituents on the phenyl and pyrazole rings influence inhibitory activity, and how can contradictory SAR data be reconciled?
Advanced Research Question
Substituent Effects :
- Hydrophobic groups (e.g., tert-butyl, methyl) on the phenyl ring enhance PS inhibition by improving binding to hydrophobic enzyme pockets .
- Polar/nonpolar groups on the pyrazole ring reduce activity, likely due to steric hindrance or disrupted hydrogen bonding .
Q. Resolving Contradictions :
- Context-dependent assays : Differences in assay conditions (e.g., buffer pH, enzyme sources) may alter binding kinetics. Standardizing protocols (e.g., uniform ATP concentrations) is critical .
- Computational modeling : Molecular docking or MD simulations can clarify how substituents interact with PS active sites, reconciling discrepancies between in vitro and in silico data .
What advanced spectroscopic and computational methods are recommended for characterizing the regiochemistry and stability of this compound?
Advanced Research Question
- X-ray crystallography : Unambiguously confirms regiochemistry and molecular conformation, as demonstrated in cycloadduct structural analysis .
- DFT calculations : M06-2X/6-31G(d) level simulations predict transition states and thermodynamic stability, guiding synthetic route optimization .
- Stability studies : Accelerated degradation tests (e.g., thermal stress, pH variation) paired with HPLC-MS monitor decomposition pathways .
How should researchers design experiments to address discrepancies in reported IC₅₀ values across studies?
Advanced Research Question
- Control standardization : Use identical enzyme batches, ATP concentrations, and assay buffers to minimize variability .
- Cross-laboratory validation : Collaborative studies using shared compound libraries and blinded data analysis reduce systemic errors .
- Meta-analysis : Pool data from multiple studies (e.g., via Bayesian statistics) to identify outliers and refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
